N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-2-phenylacetamide
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Overview
Description
HFPMA , is a fascinating compound with a complex structure. Let’s break it down:
Nomenclature: The name itself provides valuable information
Preparation Methods
Synthetic Routes::
Hexafluoroisopropanol (HFIP): serves as a precursor for HFPMA synthesis.
HFPMA Synthesis: The exact synthetic route for HFPMA involves introducing the morpholine-4-yl group and the phenylacetamide moiety. Detailed reaction conditions and intermediates are proprietary, but it likely proceeds via nucleophilic substitution or amidation reactions.
- Industrial-scale production of HFPMA remains confidential due to its specialized applications.
Chemical Reactions Analysis
Reactivity: HFPMA is stable under ambient conditions but can participate in various reactions.
Common Reagents and Conditions:
Major Products: HFPMA itself is the primary product, but byproducts may include regioisomers or unreacted starting materials.
Scientific Research Applications
HFPMA finds applications across disciplines:
Chemistry: As a solvent, HFPMA facilitates Friedel–Crafts-type reactions without a Lewis acid catalyst .
Biology: Its unique structure may enable specific interactions with biomolecules.
Medicine: Investigate its potential as a drug candidate or imaging agent.
Industry: HFPMA’s properties make it useful in materials science and nanotechnology.
Mechanism of Action
Targets: HFPMA likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: HFPMA’s hexafluorinated structure sets it apart.
Similar Compounds: While HFPMA is relatively rare, other fluorinated compounds like hexafluoroisopropanol (HFIP) and N,N-diethyl-1,1,2,3,3,3-hexafluoropropanamine share some similarities.
Properties
Molecular Formula |
C17H21F6N3O2 |
---|---|
Molecular Weight |
413.36 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H21F6N3O2/c18-16(19,20)15(17(21,22)23,24-6-7-26-8-10-28-11-9-26)25-14(27)12-13-4-2-1-3-5-13/h1-5,24H,6-12H2,(H,25,27) |
InChI Key |
QGIJKVQHDAFYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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